molecular formula C36H26N8Ru+2 B14778605 Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate

Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate

Katalognummer: B14778605
Molekulargewicht: 671.7 g/mol
InChI-Schlüssel: LNSRQASSNKPMKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate involves the coordination of 2,2’-bipyridyl and 2,2’-bipyrazine ligands to a ruthenium center. The reaction typically takes place under controlled conditions, often requiring an inert atmosphere and specific solvents to ensure the stability of the compound .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium complexes, while substitution reactions can produce new coordination compounds with different ligands .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2,2’-bipyridyl)ruthenium(II) chloride: Similar in structure but lacks the bipyrazine ligand.

    Bis(2,2’-bipyridyl)(2,2’-bipyrazine)ruthenium(II) chloride: Similar but with different ligand arrangements.

    Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)ruthenium(II) chloride: Similar but with variations in the phenyl group.

Uniqueness

Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate is unique due to its specific ligand arrangement and the presence of both bipyridyl and bipyrazine ligands. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C36H26N8Ru+2

Molekulargewicht

671.7 g/mol

IUPAC-Name

2-pyridin-2-ylpyridine;2-quinoxalin-2-ylquinoxaline;ruthenium(2+)

InChI

InChI=1S/C16H10N4.2C10H8N2.Ru/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2

InChI-Schlüssel

LNSRQASSNKPMKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.